molecular formula C9H12N2O B8616786 N-(2-Pyridyl)-2-methylpropanamide

N-(2-Pyridyl)-2-methylpropanamide

Cat. No. B8616786
M. Wt: 164.20 g/mol
InChI Key: UJGGWVZXDWWEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Pyridyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,10,11,12)

InChI Key

UJGGWVZXDWWEAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

EX-5A) A solution of 2-amino pyridine (20.42 , 217.0 mmol) in dichloromethane 500 mL was cooled to 0° C. and treated with triethyl amine (36.29 mL, 260.4 mmol) and pivaloyl chloride (28.06 mL, 227.8 mmol). After 15 minutes, the reaction mixture was allowed to warm to room temperature and stir overnight. The reaction mixture was poured onto ice, and the organic layer was washed with saturated NaHCO3 (aq), and dried over Na2SO4. The volatile components were removed, and a brown oil was isolated. Crystallization with hexanes afforded 31 g of N-(pyrid-2-yl)-2,2-dimethylacetamide (EX-5A) as white crystals in 80% yield. Reference: Turner, J. A. J. Org. Chem, 1983, 48, 3401.
Quantity
217 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36.29 mL
Type
reactant
Reaction Step Two
Quantity
28.06 mL
Type
reactant
Reaction Step Two

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